
(1-butyl-2-methyl-1H-d9-indol-3-yl)-1-naphthalenyl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an analytical reference standard used primarily for the quantification of JWH 016 by gas chromatography or liquid chromatography-mass spectrometry . This compound is categorized under synthetic cannabinoids, which are known for their psychoactive effects similar to delta-9-tetrahydrocannabinol (Δ9-THC) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 016-d9 involves the incorporation of deuterium atoms into the structure of JWH 016. The process typically starts with the preparation of the indole core, followed by the attachment of the naphthalenyl group. The deuterium atoms are introduced during the synthesis of the butyl chain . The reaction conditions often involve the use of solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .
Industrial Production Methods
Industrial production of JWH 016-d9 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The final product is usually formulated as a solution in methyl acetate for ease of use in analytical applications .
Chemical Reactions Analysis
Types of Reactions
JWH 016-d9 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs .
Scientific Research Applications
JWH 016-d9 is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as an internal standard for the quantification of JWH 016 in various analytical techniques.
Biology: It is used to study the binding affinity and activity of synthetic cannabinoids on cannabinoid receptors.
Medicine: Research involving JWH 016-d9 helps in understanding the pharmacological effects of synthetic cannabinoids.
Mechanism of Action
JWH 016-d9 exerts its effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors. The binding affinity for these receptors is measured by the inhibition constant (Ki) values, which are 22.0 nM for CB1 and 4.29 nM for CB2 . The activation of these receptors leads to various physiological effects, including altered neurotransmitter release and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
JWH 018: Another synthetic cannabinoid with a similar structure but different alkyl chain length.
JWH 073: Similar to JWH 016 but with a different substitution pattern on the indole ring.
JWH 250: Contains a different core structure but exhibits similar cannabinoid receptor activity.
Uniqueness
JWH 016-d9 is unique due to its deuterated butyl chain, which enhances its stability and allows for precise quantification in analytical applications. This makes it particularly valuable in forensic and research settings .
Properties
Molecular Formula |
C24H23NO |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
[2-methyl-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H23NO/c1-3-4-16-25-17(2)23(21-13-7-8-15-22(21)25)24(26)20-14-9-11-18-10-5-6-12-19(18)20/h5-15H,3-4,16H2,1-2H3/i1D3,3D2,4D2,16D2 |
InChI Key |
QKXRHYJSCZFHEK-SNQOLCNBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C |
Canonical SMILES |
CCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


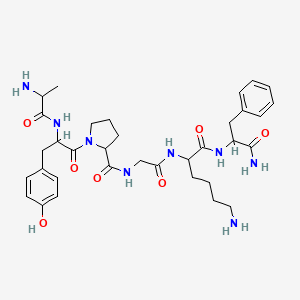
![5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769401.png)
![(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769406.png)
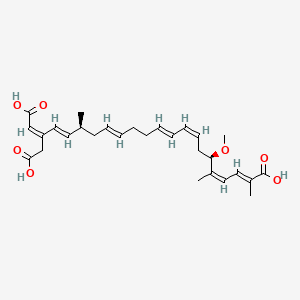
![3-{2,6,8-Trioxo-9-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-YL}propyl dihydrogen phosphate](/img/structure/B10769408.png)
![Ac-Lys-[Leu(8)]-des-Arg(9)-BK](/img/structure/B10769418.png)
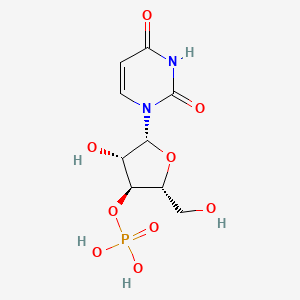
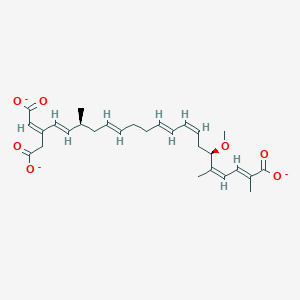
![(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10769454.png)
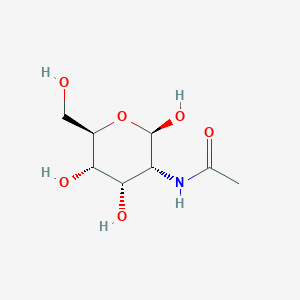
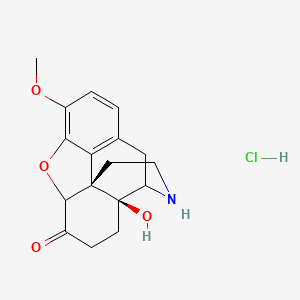
![2-[8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B10769489.png)
![(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B10769490.png)
![(2S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769499.png)
